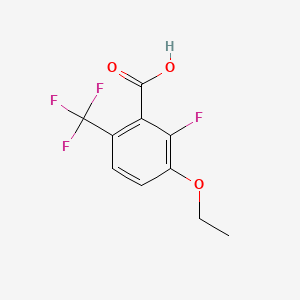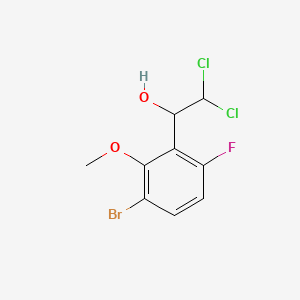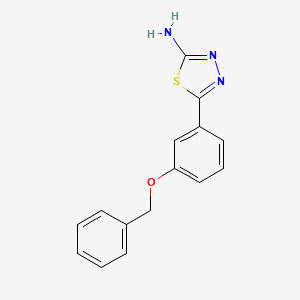![molecular formula C12H14N2O6P2 B14777947 ([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is a complex organic compound that features a bipyridine core with diphosphonic acid groups attached via methylene linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid typically involves the reaction of 2,2’-bipyridine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of methylene bridges that link the bipyridine core to the diphosphonic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions.
Aplicaciones Científicas De Investigación
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to chelate metal ions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which ([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid exerts its effects involves its ability to chelate metal ions. The bipyridine core provides a stable framework for binding metals, while the diphosphonic acid groups enhance the compound’s affinity for metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of diphosphonic acid groups.
4,4’-Bipyridine: Lacks the methylene and diphosphonic acid groups, making it less versatile in terms of chemical reactivity.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a single phosphonic acid group and is used in different applications, such as bone resorption inhibition.
Uniqueness
([2,2’-Bipyridine]-4,4’-diylbis(methylene))diphosphonic acid is unique due to its combination of a bipyridine core with diphosphonic acid groups, which provides enhanced chelation properties and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong metal binding and specific reactivity.
Propiedades
Fórmula molecular |
C12H14N2O6P2 |
|---|---|
Peso molecular |
344.20 g/mol |
Nombre IUPAC |
[2-[4-(phosphonomethyl)pyridin-2-yl]pyridin-4-yl]methylphosphonic acid |
InChI |
InChI=1S/C12H14N2O6P2/c15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20/h1-6H,7-8H2,(H2,15,16,17)(H2,18,19,20) |
Clave InChI |
UURSWIHHDDMAJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CP(=O)(O)O)C2=NC=CC(=C2)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)
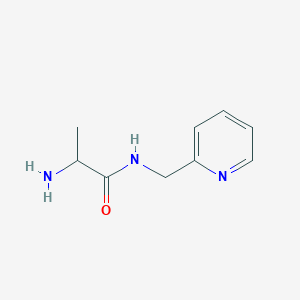

![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
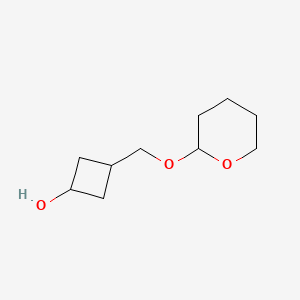
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
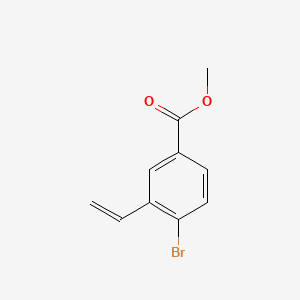
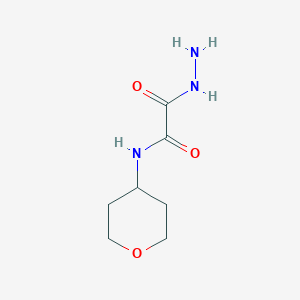
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
